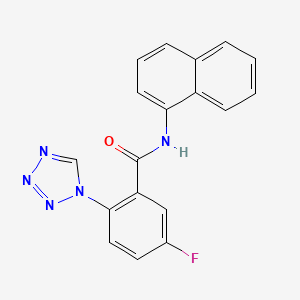

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a fluorinated aromatic ring, a naphthalene substituent, and a tetrazole moiety. The compound’s structure integrates three pharmacologically relevant components:

- Fluorine substituent: Enhances metabolic stability and modulates electronic properties of the benzene ring .

- Naphthalen-1-yl group: A hydrophobic aromatic system that may improve binding affinity to hydrophobic pockets in target proteins.

- Tetrazole ring: Acts as a bioisostere for carboxylic acids, facilitating hydrogen bonding interactions critical for biological activity .

For example, tetrazole-containing benzamides are known to inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via conjugation with amide anions .

Properties

Molecular Formula |

C18H12FN5O |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

5-fluoro-N-naphthalen-1-yl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C18H12FN5O/c19-13-8-9-17(24-11-20-22-23-24)15(10-13)18(25)21-16-7-3-5-12-4-1-2-6-14(12)16/h1-11H,(H,21,25) |

InChI Key |

CZSAHSKSWKVQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce an amino group.

Amidation: The amino group can then be reacted with a naphthalene carboxylic acid derivative to form the benzamide structure.

Tetrazole Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H10FN5O3

Molecular Weight : 327.27 g/mol

IUPAC Name : 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide

InChI Key : YYYDHKWMTTUDKO-UHFFFAOYSA-N

The compound consists of a naphthalene moiety, a fluorinated benzene ring, and a tetrazole group. Its unique structure allows for the exploration of new reaction mechanisms and pathways, making it a valuable building block in organic synthesis.

Chemistry

In the field of chemistry, 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structural features facilitate the development of novel chemical reactions and methodologies. The compound can be employed in various synthetic pathways, including:

- Formation of Heterocycles : The tetrazole group can participate in cycloaddition reactions, leading to the formation of new heterocyclic compounds.

- Reactivity Studies : The presence of fluorine enhances the compound's reactivity, allowing for detailed studies on reaction mechanisms.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule. Preliminary studies suggest that it may exhibit properties such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.

- Receptor Binding : Its structural characteristics allow for interactions with various biological receptors, potentially influencing cellular signaling pathways.

Case Study : A study demonstrated that derivatives of 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide exhibited significant antibacterial activity against Gram-positive pathogens, indicating its potential as an antimicrobial agent .

Medicine

In medicinal chemistry, 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is being explored as a lead compound for the development of new therapeutics. Its unique properties may contribute to:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes .

- Potential Drug Development : The compound's ability to interact with specific biological targets makes it a promising candidate for further pharmacological studies.

Industrial Applications

In the industrial sector, 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide can be utilized in the development of new materials due to its unique chemical properties. Potential applications include:

- Polymers and Coatings : The compound can serve as an additive in polymer formulations or coatings to enhance performance characteristics.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or modulation of enzyme activity.

Receptors: Binding to receptors to alter cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

- The naphthalen-1-yl group in the target compound provides greater steric bulk compared to phenyl or thiazole substituents in analogs . This may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- Fluorine position: In the target compound, fluorine at the 5-position of the benzamide ring contrasts with 2,4-difluoro substitution in the thiazole derivative .

b. Role of Tetrazole Position

- The 1H-tetrazol-1-yl group in the target compound differs from the 5-position tetrazole in . Positional isomerism affects hydrogen-bond donor/acceptor properties, which could influence interactions with biological targets.

c. Alkyl Chain Modifications

d. Enzyme Inhibition Mechanisms

- Thiazole- and tetrazole-containing benzamides (e.g., ) inhibit PFOR via amide anion conjugation. The target compound’s tetrazole may mimic this mechanism, but its naphthalene group could introduce steric hindrance, altering efficacy .

Biological Activity

5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a fluorinated benzene ring, a naphthalene moiety, and a tetrazole group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is with a molecular weight of 327.27 g/mol. The structural characteristics of the compound are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H10FN5O |

| Molecular Weight | 327.27 g/mol |

| IUPAC Name | 5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide |

| InChI Key | YYYDHKWMTTUDKO-UHFFFAOYSA-N |

The biological activity of 5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide is attributed to its ability to interact with various biological targets. The tetrazole group can form hydrogen bonds, enhancing binding affinity to enzymes and receptors. The fluorine atom may influence lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have been reported to show activity against various bacterial strains. A study demonstrated that compounds with naphthalene and tetrazole moieties effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that 5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide may possess similar properties .

Anticancer Potential

The compound's unique structure allows it to act as an inhibitor in cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, research on similar naphthalene derivatives revealed their ability to inhibit tumor growth in xenograft models .

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. Preliminary data indicate that it could inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally related to 5-Fluoro-N-(naphthalen-1-yl)-2-(1H-tetrazol-1-yl)benzamide. The results showed a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against gram-positive and gram-negative bacteria, indicating promising antimicrobial potential .

Anticancer Activity Assessment

In another case study focusing on anticancer activity, researchers synthesized several naphthalene-tetrazole derivatives and tested their effects on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives caused significant cell death at concentrations as low as 10 µM, highlighting the therapeutic potential of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.